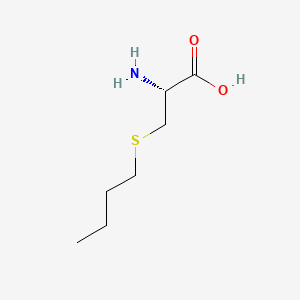

l-Cysteine, S-butyl-

Übersicht

Beschreibung

L-Cysteine, S-butyl- is an amino acid derivative commonly used in scientific research for its unique biochemical and physiological effects. This compound is synthesized through a specific method and has been the subject of numerous studies exploring its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

-

Peptide and Protein Science

- Summary of Application : l-Cysteine protecting groups, such as S-butyl-, have enabled a vast array of peptide and protein chemistry over the last several decades . They facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

- Methods of Application : The methods involve the protection and subsequent deprotection of the cysteine thiol group . This allows for the synthesis of complex peptides and proteins, as well as their labeling .

- Results or Outcomes : The use of these protecting groups has led to increasingly sophisticated strategies for peptide synthesis and protein science .

-

Bioproduction

- Summary of Application : l-Cysteine is a proteogenic amino acid with many applications in the pharmaceutical, food, animal feed, and cosmetic industries . The fermentative production of l-Cysteine offers an attractive alternative to extraction from animal hair and feathers due to safety and environmental issues .

- Methods of Application : Strategies to improve microbial production hosts like Pantoea ananatis, Corynebacterium glutamicum, Pseudomonas sp., and Escherichia coli are summarized . The overexpression of feedback inhibition-insensitive L-serine O-acetyltransferase and weakening the degradation of L-cysteine through the removal of L-cysteine desulfhydrases are crucial adjustments .

- Results or Outcomes : The fermentative production of L-cysteine on an industrial scale has been achieved by utilizing the energy-efficient sulfur assimilation pathway via thiosulfate, fermenting cheap carbon sources, designing scalable, fed-batch processes with individual feedings of carbon and sulfur sources, and implementing efficient purification techniques .

-

Molecular Recognition

- Summary of Application : l-Cysteine and its derivatives play a crucial role in molecular recognition, particularly in the inhibition of crystal growth .

- Methods of Application : The most effective molecular imposters for crystal growth inhibition were l-cysteine mimics, particularly l-cysteine diesters and diamides .

- Results or Outcomes : A kinetic analysis revealed a common inhibition mechanism consistent with Cabrera−Vermilyea step pinning .

-

Cosmetics

- Summary of Application : l-Cysteine is used in the cosmetic industry due to its antioxidant properties and its role in the production of collagen .

- Methods of Application : It is often included in skincare products and hair treatments .

- Results or Outcomes : The use of l-Cysteine in cosmetics can help improve skin and hair health .

-

Metal Ion Detection

- Summary of Application : A bottom-up and wet-chemical method employing l-Cysteine as a precursor has been proven to be an effective strategy for producing fluorescent porous Carbon Quantum Dots (CQDs) for the first time . These CQDs exhibit stable and strong photoluminescence, and reach a quantum yield of 18.1% .

- Methods of Application : The CQDs are synthesized using a one-step green synthesis via l-Cysteine . Under optimum conditions, a good linear semilogarithmic correlation between the quenching efficiency (F0 / F) and the concentration of chromium ions, even at 10 −8 mol L −1, was achieved .

- Results or Outcomes : The application of these porous CQDs as probes for the detection of chromium ions is good, and they can be readily, rapidly and efficiently employed in the natural environment .

-

Pharmaceuticals

- Summary of Application : N-Acetyl-L-cysteine (NAC) is a clinically used drug with a broad number of applications . Among others, this mucolytic agent is commonly used to treat acetaminophen intoxications, chemotherapy-induced toxicity, and psychiatric disorders .

- Methods of Application : NAC is administered orally or intravenously .

- Results or Outcomes : Some studies also report the antibiofilm activity of NAC .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-butylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-2-3-4-11-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGXHYXBEDRCNM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30194300 | |

| Record name | L-Cysteine, S-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

l-Cysteine, S-butyl- | |

CAS RN |

4134-56-9 | |

| Record name | S-Butyl-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004134569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, S-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30194300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-BUTYL-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY5BX63TZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

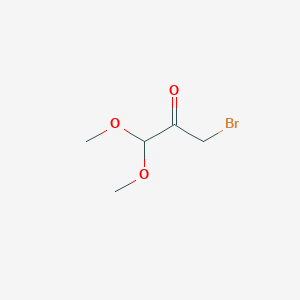

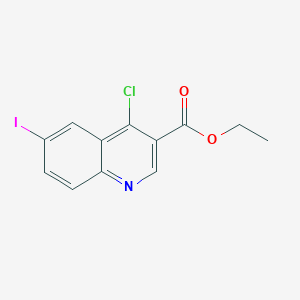

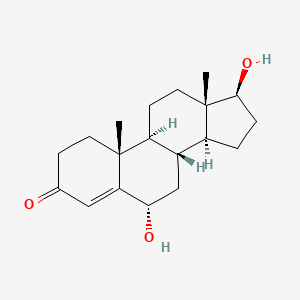

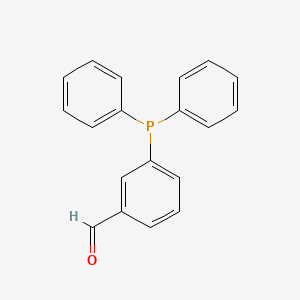

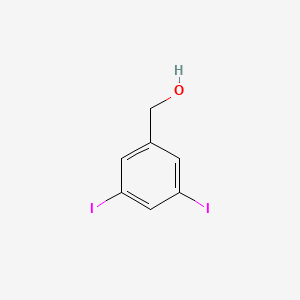

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)

![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)

![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)